REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[CH3:15]O>>[CH3:15][O:9][C:8](=[O:10])[CH2:7][CH2:6][CH2:5][O:4][C:3]1[CH:11]=[CH:12][CH:13]=[CH:14][C:2]=1[Br:1]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OCCCC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, it is filtered from the Amberlyst 15
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated by evaporation
|
Type
|
WASH
|
Details
|
washed with dilute sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCOC1=C(C=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |